molecular formula C11H14O3 B099869 3-tert-Butylsalicylic acid CAS No. 16094-30-7

3-tert-Butylsalicylic acid

Cat. No. B099869
CAS RN: 16094-30-7
M. Wt: 194.23 g/mol
InChI Key: ZAAMQANODYDRDF-UHFFFAOYSA-N
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Description

3-tert-Butylsalicylic acid, also known as 3-tert-Butyl-2-hydroxybenzoic acid, is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.230 . It is used in various applications and can be analyzed using a reverse phase (RP) HPLC method .


Molecular Structure Analysis

The molecular structure of 3-tert-Butylsalicylic acid is represented by the InChI Key ZAAMQANODYDRDF-UHFFFAOYSA-N . The structure consists of a benzene ring substituted with a tert-butyl group, a carboxylic acid group, and a hydroxyl group .


Physical And Chemical Properties Analysis

3-tert-Butylsalicylic acid has a LogP value of 3.69 . The LogP value is a measure of the compound’s lipophilicity, which influences its absorption, distribution, metabolism, and excretion in the body.

Scientific Research Applications

Additionally, 3-tert-Butylsalicylic acid is categorized as a heterocyclic organic compound. This classification indicates its potential use in various areas of chemistry and biochemistry, including the synthesis of more complex molecules. In the field of organic chemistry, heterocyclic compounds are crucial as they form the basis of many important molecules including pharmaceuticals, agrochemicals, and polymers​​.

Moreover, the compound is relevant in the development of new analytical methods. For instance, it is used in method development tips for chromatography, showcasing its utility in improving or developing new analytical techniques. This is particularly important in fields where precise and accurate measurement of chemical substances is crucial, such as in pharmaceutical research, environmental analysis, and biochemical studies​​.

Safety And Hazards

The safety data sheet for a similar compound, tert-Butylbenzene, indicates that it is classified as a flammable liquid and vapor, and it can cause skin irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment .

properties

IUPAC Name

3-tert-butyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAMQANODYDRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167041
Record name 3-tert-Butylsalicylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butylsalicylic acid

CAS RN

16094-30-7
Record name 3-(1,1-Dimethylethyl)-2-hydroxybenzoic acid
Source CAS Common Chemistry
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Record name 3-tert-Butylsalicylic acid
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Record name NSC109112
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Record name 3-tert-Butylsalicylic acid
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Record name 3-tert-butylsalicylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
CJW Brooks, WJ Cole - Journal of Chromatography A, 1988 - Elsevier
In this extension of earlier work, the main compounds studied have been di-tert.-butylsilylene (DTBS) derivatives of hydroxylic and phenolic acids. Preparative procedures were based …
Number of citations: 6 www.sciencedirect.com
WL Stafford - Biochemical Pharmacology, 1962 - Elsevier
THE BINDING BY BOVINE PLASMA AND PLASMA FRACTIONS OF SALICYLIC ACID AND SOME OF ITS 3-ALKYL ANALOGUES Page 1 Biochemical Pharmacology, 1962, Vol. 11. pp. …
Number of citations: 22 www.sciencedirect.com
KN Von Kaulla, G Ens - Biochemical Pharmacology, 1967 - Elsevier
… fibrinolytically active 3-methylsalicylic acid, 34sopropylsalicylic acid, and 3-tert-butylsalicylic acid. Only 3-tert-butylsalicylic acid, which is the most active one of these three compounds, …
Number of citations: 23 www.sciencedirect.com
CS Yong - Journal of Pharmaceutical Investigation, 1992 - koreascience.kr
The superoxide dismutase (SOD)-mimetic activities of copper complexes of a series of salicylic acid (SA) analogs were tested and compared to the activity of bovine erythrocyte SOD …
Number of citations: 3 koreascience.kr
CL Guillemin - Journal of Chromatography A, 1988 - Elsevier
A new conceptual and technological approach in chromatographic instrumentation has led to a simpler, more reliable and cheaper on-line process liquid chromatograph (PLC). The …
Number of citations: 9 www.sciencedirect.com
N Yuan, X Gong, W Sun, C Yu - Chemosphere, 2021 - Elsevier
… Cui group reported the introduction of (R,R)-1,2 cyclohexanediamine-N,N′-bis (3-tert-butylsalicylic acid) into UiO-67 through PSE for the first time (Tan et al., 2018). The UiO-68-Me …
Number of citations: 88 www.sciencedirect.com
CS Yong - Journal of Pharmaceutical Investigation, 1993 - koreascience.kr
The protein binding of salicylate analogs has been investigated by equilibrium dialysis. A series of binding experiments were performed in order to elucidate the effects of …
Number of citations: 0 koreascience.kr
KN Von Kaulla - Proceedings of the Society for Experimental …, 1966 - journals.sagepub.com
Dog and guinea pig plasmas are suitable substrates for the test tube investigation of the fibrinolysis-inducing activities of synthetic organic compounds. Four 3-substituted salicylic acids …
Number of citations: 10 journals.sagepub.com
MV Park - 1963 - search.proquest.com
The author takes this opportunity of acknowledging his debt to Dr CJW Brooks of the Clini Gal. Chemotherapy Research Unit of the Medical Research Council. for his constalt help and …
Number of citations: 3 search.proquest.com

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